molecular formula C20H21N3O2 B6052047 N-(1H-imidazol-2-ylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide

N-(1H-imidazol-2-ylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide

カタログ番号 B6052047
分子量: 335.4 g/mol
InChIキー: BQTZFNGSOXYQEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1H-imidazol-2-ylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide, also known as JNJ-10181457, is a chemical compound that has been extensively researched for its potential therapeutic effects. This compound belongs to the class of selective orexin receptor antagonists and has shown promising results in the treatment of sleep disorders, addiction, and obesity.

作用機序

N-(1H-imidazol-2-ylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide acts as a selective antagonist of the orexin receptors, which are involved in the regulation of sleep-wake cycles, feeding behavior, and reward pathways. By blocking the orexin receptors, N-(1H-imidazol-2-ylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide reduces the activity of the reward pathways and the motivation to seek drugs or food.
Biochemical and Physiological Effects:
N-(1H-imidazol-2-ylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide has been found to have various biochemical and physiological effects in animal studies. This compound has been shown to reduce the release of dopamine in the nucleus accumbens, which is a key area involved in reward pathways. N-(1H-imidazol-2-ylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide has also been found to reduce the activity of the hypothalamus, which is involved in the regulation of feeding behavior and sleep-wake cycles.

実験室実験の利点と制限

N-(1H-imidazol-2-ylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide has several advantages for lab experiments, including its selectivity for the orexin receptors and its ability to cross the blood-brain barrier. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

将来の方向性

There are several future directions for the research on N-(1H-imidazol-2-ylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide. One possible direction is the development of more potent and selective orexin receptor antagonists for the treatment of sleep disorders, addiction, and obesity. Another direction is the investigation of the long-term effects of N-(1H-imidazol-2-ylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide on the brain and the body. Finally, the potential use of N-(1H-imidazol-2-ylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide in the treatment of other disorders, such as depression and anxiety, could also be explored in future studies.
Conclusion:
In conclusion, N-(1H-imidazol-2-ylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide is a chemical compound that has shown promising results in the treatment of sleep disorders, addiction, and obesity. This compound acts as a selective antagonist of the orexin receptors and has various biochemical and physiological effects. While N-(1H-imidazol-2-ylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide has some limitations, it has several advantages for lab experiments and has potential for further research in the future.

合成法

The synthesis of N-(1H-imidazol-2-ylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide involves a multistep process that starts with the reaction of 2-aminomethylimidazole with 4-methoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to give the amine intermediate, which is further reacted with 3-(4-methoxyphenyl)-3-phenylpropanoyl chloride to form the final product.

科学的研究の応用

N-(1H-imidazol-2-ylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide has been extensively studied for its potential therapeutic effects in various fields of research. In the field of sleep disorders, this compound has shown promising results in the treatment of insomnia and narcolepsy. In addiction research, N-(1H-imidazol-2-ylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide has been found to reduce drug-seeking behavior in rats and has shown potential in the treatment of cocaine addiction. In the field of obesity, this compound has been shown to reduce food intake and body weight in rats.

特性

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-25-17-9-7-16(8-10-17)18(15-5-3-2-4-6-15)13-20(24)23-14-19-21-11-12-22-19/h2-12,18H,13-14H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTZFNGSOXYQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)NCC2=NC=CN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。